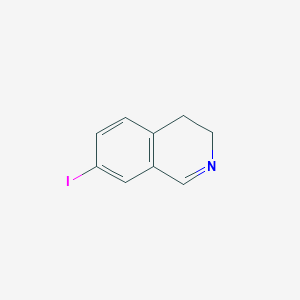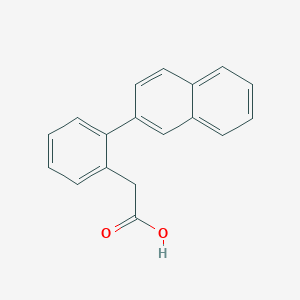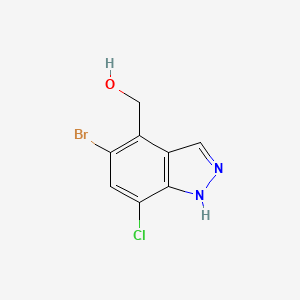
But-3-yn-1-yl quinoline-8-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-3-yn-1-yl quinoline-8-sulfonate is a chemical compound with the molecular formula C13H11NO3S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which combines an alkyne group (but-3-yn-1-yl) with a quinoline-8-sulfonate moiety. The presence of both an alkyne and a sulfonate group makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of But-3-yn-1-yl quinoline-8-sulfonate typically involves the reaction of quinoline-8-sulfonyl chloride with but-3-yn-1-ol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for the addition of reactants and removal of by-products can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
But-3-yn-1-yl quinoline-8-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a diketone.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
But-3-yn-1-yl quinoline-8-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of But-3-yn-1-yl quinoline-8-sulfonate involves its interaction with various molecular targets. The alkyne group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA replication. The sulfonate group enhances the solubility of the compound, allowing it to penetrate biological membranes more effectively.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-8-sulfonate: Lacks the alkyne group, making it less reactive in certain types of chemical reactions.
But-3-yn-1-yl benzene sulfonate: Contains a benzene ring instead of a quinoline ring, resulting in different biological activity.
Quinoline-8-carboxylate: Contains a carboxylate group instead of a sulfonate group, affecting its solubility and reactivity.
Uniqueness
But-3-yn-1-yl quinoline-8-sulfonate is unique due to the presence of both an alkyne and a sulfonate group. This combination allows it to participate in a wide range of chemical reactions and enhances its solubility in aqueous environments, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
143850-33-3 |
|---|---|
Fórmula molecular |
C13H11NO3S |
Peso molecular |
261.30 g/mol |
Nombre IUPAC |
but-3-ynyl quinoline-8-sulfonate |
InChI |
InChI=1S/C13H11NO3S/c1-2-3-10-17-18(15,16)12-8-4-6-11-7-5-9-14-13(11)12/h1,4-9H,3,10H2 |
Clave InChI |
FKZZZSKSVRXSRF-UHFFFAOYSA-N |
SMILES canónico |
C#CCCOS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-(Benzo[d][1,3]dioxol-5-yl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B11857846.png)
![2-Iodobenzo[d]oxazol-4-amine](/img/structure/B11857848.png)

![11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11857890.png)
